molecular formula C11H24N2 B3200197 [1-(3-Methylbutyl)piperidin-4-yl]methanamine CAS No. 1017452-47-9

[1-(3-Methylbutyl)piperidin-4-yl]methanamine

Cat. No. B3200197
CAS RN: 1017452-47-9
M. Wt: 184.32 g/mol
InChI Key: MYCYINJSLUPNIA-UHFFFAOYSA-N
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Description

“[1-(3-Methylbutyl)piperidin-4-yl]methanamine” is a chemical compound with the CAS Number: 1017452-47-9 . It has a molecular weight of 184.32 and its IUPAC name is (1-isopentyl-4-piperidinyl)methanamine . It is in liquid form .


Molecular Structure Analysis

The molecular structure of “[1-(3-Methylbutyl)piperidin-4-yl]methanamine” consists of a total of 37 bonds, including 13 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

“[1-(3-Methylbutyl)piperidin-4-yl]methanamine” has a molecular weight of 184.32 . It is a liquid at room temperature . The compound is stored at 4 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as essential building blocks in drug development. The [1-(3-Methylbutyl)piperidin-4-yl]methanamine moiety can be modified to create novel compounds with specific pharmacological properties. Researchers explore its potential as a scaffold for designing drugs targeting various diseases, including central nervous system disorders, cancer, and infectious diseases .

Alkaloid Synthesis

Natural alkaloids often contain piperidine rings. By studying the synthetic pathways of [1-(3-Methylbutyl)piperidin-4-yl]methanamine derivatives, scientists gain insights into the biosynthesis of alkaloids found in plants and microorganisms. These insights can lead to the discovery of new bioactive compounds .

Spiropiperidines

Spiropiperidines are a class of compounds where a piperidine ring is fused with another ring system (e.g., a spiropyran). Researchers investigate the synthesis and biological activity of spiropiperidines derived from [1-(3-Methylbutyl)piperidin-4-yl]methanamine. These compounds may exhibit unique properties and find applications in drug discovery .

Condensed Piperidines

Condensed piperidines result from the fusion of two or more piperidine rings. Scientists explore the chemistry of condensed piperidines derived from [1-(3-Methylbutyl)piperidin-4-yl]methanamine, aiming to develop compounds with enhanced bioactivity or selectivity .

Piperidinones

Piperidinones are cyclic amides containing a piperidine ring. Researchers investigate the synthesis and reactivity of piperidinones derived from [1-(3-Methylbutyl)piperidin-4-yl]methanamine. These compounds may serve as intermediates in drug synthesis or exhibit biological activity themselves .

Biological Evaluation

Scientists assess the biological properties of [1-(3-Methylbutyl)piperidin-4-yl]methanamine derivatives. This includes evaluating their interactions with biological targets (e.g., receptors, enzymes) and assessing their potential as therapeutic agents. Such studies contribute to drug discovery and optimization .

Multicomponent Reactions

Multicomponent reactions (MCRs) are efficient methods for synthesizing complex molecules. Researchers explore MCRs involving [1-(3-Methylbutyl)piperidin-4-yl]methanamine as a key component. These reactions allow rapid access to diverse piperidine-based compounds .

Hydrogenation and Cyclization

Hydrogenation and cyclization reactions are crucial for modifying piperidine derivatives. Investigating the regioselectivity and stereochemistry of these transformations using [1-(3-Methylbutyl)piperidin-4-yl]methanamine provides valuable insights for synthetic chemists .

Safety and Hazards

The safety information for “[1-(3-Methylbutyl)piperidin-4-yl]methanamine” indicates that it is a dangerous compound. The associated hazard statements are H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[1-(3-methylbutyl)piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-10(2)3-6-13-7-4-11(9-12)5-8-13/h10-11H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCYINJSLUPNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Methylbutyl)piperidin-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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